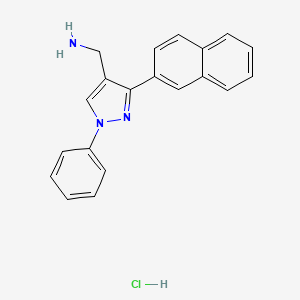
4-Dichloromethylene-2-thiophen-2-yl-4h-oxazol-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Dichloromethylene-2-thiophen-2-yl-4H-oxazol-5-one: is a chemical compound belonging to the oxazolone family This compound features a dichloromethylene group and a thiophen-2-yl moiety attached to the oxazol-5-one core structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Dichloromethylene-2-thiophen-2-yl-4H-oxazol-5-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the cyclodehydration of 2-aminothiophene-2-carboxylic acid derivatives in the presence of chloroform and a dehydrating agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The choice of solvents, temperature, and reaction time are optimized to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
4-Dichloromethylene-2-thiophen-2-yl-4H-oxazol-5-one: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: : Reduction reactions can lead to the formation of reduced analogs.
Substitution: : Substitution reactions at the chloromethylene group can introduce different functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: : Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: : Oxidized derivatives with different functional groups.
Reduction: : Reduced analogs with altered chemical properties.
Substitution: : Substituted derivatives with new functional groups.
Aplicaciones Científicas De Investigación
4-Dichloromethylene-2-thiophen-2-yl-4H-oxazol-5-one: has several applications in scientific research:
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Investigated for its potential biological activity, including antimicrobial properties.
Medicine: : Explored for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 4-Dichloromethylene-2-thiophen-2-yl-4H-oxazol-5-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and context.
Comparación Con Compuestos Similares
4-Dichloromethylene-2-thiophen-2-yl-4H-oxazol-5-one: is unique due to its specific structural features. Similar compounds include:
2-Thiophen-2-yl-4H-oxazol-5-one: : Lacks the dichloromethylene group.
4-Chloromethylene-2-thiophen-2-yl-4H-oxazol-5-one: : Has a single chlorine atom instead of two.
4-Dichloromethylene-2-thiophen-2-yl-4H-pyrazol-5-one: : Features a pyrazol-5-one core instead of oxazol-5-one.
This compound .
Propiedades
IUPAC Name |
4-(dichloromethylidene)-2-thiophen-2-yl-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2NO2S/c9-6(10)5-8(12)13-7(11-5)4-2-1-3-14-4/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXUAGCRUXSFTSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC(=C(Cl)Cl)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(5-Tert-butyl-2-methylphenyl)-2-oxoethyl] acetate](/img/structure/B8073623.png)

![4-[(4-Methyl-2-nitrophenyl)carbamoylamino]butanoic acid](/img/structure/B8073637.png)
![2-[(4-Methyl-2-nitrophenyl)carbamoylamino]propanoic acid](/img/structure/B8073640.png)



![2-[(E)-2-(4-fluorophenyl)ethenyl]-5-hydrazinyl-1,3-oxazole-4-carbonitrile](/img/structure/B8073665.png)


![5-[4-(4-Fluorophenoxy)phenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B8073682.png)
![5-[2-Chloro-4-(4-fluoro-phenoxy)-phenyl]-[1,3,4]thiadiazol-2-ylamine](/img/structure/B8073700.png)
